N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Acylation: The oxadiazole intermediate is then acylated with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It could modulate the activity of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide: Similar structure but with different substitution patterns on the aromatic rings.
N-(4-methoxyphenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methoxy groups can enhance its solubility and potentially improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-9-7-12(8-10-13)19-17(22)11-16-20-18(25-21-16)14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEDGCCUCZXXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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